molecular formula C8H14N2O2 B1416881 N-ethyl-4-oxopiperidine-1-carboxamide CAS No. 675112-78-4

N-ethyl-4-oxopiperidine-1-carboxamide

Cat. No.: B1416881
CAS No.: 675112-78-4
M. Wt: 170.21 g/mol
InChI Key: XEYHYWDUWFAKBR-UHFFFAOYSA-N
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Description

Scientific Research Applications

N-ethyl-4-oxopiperidine-1-carboxamide has a wide range of applications in scientific research:

Safety and Hazards

Specific safety and hazard information for “N-ethyl-4-oxopiperidine-1-carboxamide” is not available in the retrieved data. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

N-ethyl-4-oxopiperidine-1-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to changes in enzyme conformation and activity, while others may involve binding to specific sites on the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the levels of certain metabolites. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function . In vitro and in vivo studies have shown that the compound can degrade over time, potentially leading to changes in its activity and effects. Long-term exposure to this compound may result in alterations in cellular function, including changes in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and altered metabolic activity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . These interactions can affect metabolic flux and the levels of certain metabolites. For instance, the compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound may be transported to specific cellular compartments or tissues, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-4-oxopiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl isocyanate under controlled conditions. The reaction typically takes place in the presence of a suitable solvent, such as dichloromethane, and requires a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques like high-pressure reactors and automated control systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-oxopiperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-oxopiperidine-1-carboxamide stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

N-ethyl-4-oxopiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-2-9-8(12)10-5-3-7(11)4-6-10/h2-6H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYHYWDUWFAKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675112-78-4
Record name N-ethyl-4-oxopiperidine-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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